1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone
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Overview
Description
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the dehydration of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- Pyrazoloquinolines
- Triazoles
Comparison: Compared to similar compounds, 1-{2-[(4-METHOXYPHENYL)METHYL]-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL}ETHAN-1-ONE stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
351338-99-3 |
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Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)21-18(2,12-14-4-6-16(23-3)7-5-14)24-17(20-21)15-8-10-19-11-9-15/h4-11H,12H2,1-3H3 |
InChI Key |
HROQBFAOTBDFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)CC3=CC=C(C=C3)OC |
solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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